molecular formula C11H17ClO3 B12608900 1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol CAS No. 651325-30-3

1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol

Cat. No.: B12608900
CAS No.: 651325-30-3
M. Wt: 232.70 g/mol
InChI Key: BPWMKKKXWLATAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol is a chemical compound with the molecular formula C10H15ClO2 It is characterized by the presence of a chloro group, an oxane ring, and a hexynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hexynol Chain: The initial step involves the formation of the hexynol chain through a series of reactions, such as alkylation and reduction.

    Introduction of the Oxane Ring: The oxane ring is introduced through a cyclization reaction, which may involve the use of a suitable catalyst and specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The chloro group and oxane ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol: Similar structure with a bromo group instead of a chloro group.

    1-Chloro-6-[(tetrahydro-2H-pyran-2-yl)oxy]hex-3-yn-2-ol: Similar structure with a tetrahydropyran ring instead of an oxane ring.

    1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-1-ol: Similar structure with a hydroxyl group at a different position.

Uniqueness

1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol is unique due to its specific combination of functional groups and structural features. The presence of the chloro group, oxane ring, and hexynol chain imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

651325-30-3

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-6-(oxan-2-yloxy)hex-3-yn-2-ol

InChI

InChI=1S/C11H17ClO3/c12-9-10(13)5-1-3-7-14-11-6-2-4-8-15-11/h10-11,13H,2-4,6-9H2

InChI Key

BPWMKKKXWLATAF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC#CC(CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.